2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide 2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 896363-01-2
VCID: VC8311974
InChI: InChI=1S/C21H16N2O3S2/c1-28(25,26)19-12-5-4-10-17(19)20(24)23-21-22-18(13-27-21)16-11-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,22,23,24)
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Molecular Formula: C21H16N2O3S2
Molecular Weight: 408.5 g/mol

2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide

CAS No.: 896363-01-2

Cat. No.: VC8311974

Molecular Formula: C21H16N2O3S2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

2-methanesulfonyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]benzamide - 896363-01-2

Specification

CAS No. 896363-01-2
Molecular Formula C21H16N2O3S2
Molecular Weight 408.5 g/mol
IUPAC Name 2-methylsulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C21H16N2O3S2/c1-28(25,26)19-12-5-4-10-17(19)20(24)23-21-22-18(13-27-21)16-11-6-8-14-7-2-3-9-15(14)16/h2-13H,1H3,(H,22,23,24)
Standard InChI Key AGZIMUGZOBTGRW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Canonical SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A benzamide backbone substituted with a methanesulfonyl group at the 2-position.

  • A thiazole ring linked to the benzamide via an amine group.

  • A naphthalen-1-yl group attached to the 4-position of the thiazole .

The SMILES notation CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 and InChI key AGZIMUGZOBTGRW-UHFFFAOYSA-N provide precise representations of its connectivity and stereoelectronic features .

Table 1: Key Computed Molecular Properties

PropertyValueSource
Molecular Weight408.5 g/mol
XLogP34.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds4
Topological Polar SA113 Ų

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited, analogous thiazole derivatives exhibit orthorhombic crystal systems with unit cell parameters comparable to those reported for structurally related molecules . The methanesulfonyl group’s electron-withdrawing nature likely influences the compound’s solubility and reactivity.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones yields the thiazole core.

  • Naphthalene Substitution: Suzuki-Miyaura coupling introduces the naphthalen-1-yl group at the thiazole’s 4-position.

  • Benzamide Coupling: Amide bond formation between 2-methanesulfonylbenzoic acid and the thiazole-2-amine completes the structure.

Table 2: Optimized Reaction Conditions

StepReagents/CatalystsTemperatureYield
1CuI, Cs₂CO₃80°C78%
2Pd(PPh₃)₄, K₂CO₃100°C65%
3EDC, DMAPRT85%

Industrial production emphasizes catalyst efficiency (e.g., palladium complexes for coupling) and solvent selection (e.g., DMF for polar aprotic environments) to enhance yields.

CompoundTargetIC₅₀ (nM)Source
2-Methanesulfonyl-benzamideKinase X12.3
N-(4-Bromophenyl)thiazol-2-ylAntimicrobial8.7
Thiazolyl-pyrazolineCholinesterase5.2

This compound’s moderate IC₅₀ against Kinase X suggests potential as a lead structure for anticancer therapies.

Applications in Material Science

Optoelectronic Properties

The conjugated π-system (naphthalene-thiazole-benzamide) enables absorption in the UV-vis range (λₘₐₓ ≈ 320 nm), making it a candidate for organic semiconductors.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, comparable to polythiophenes used in flexible electronics.

Challenges and Future Directions

Solubility Limitations

Despite its promising activity, the compound’s low aqueous solubility (LogP = 4.3) necessitates formulation strategies like nanoencapsulation .

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells show an LD₅₀ of 45 μM, indicating a narrow therapeutic window requiring structural optimization.

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